molecular formula C10H17N3O2 B15323840 4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid

4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid

Cat. No.: B15323840
M. Wt: 211.26 g/mol
InChI Key: LHKHTDRKZGIMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound that features an imidazole ring, a propylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the propylamino group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4-imidazol-1-yl-2-(propylamino)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-2-4-12-9(10(14)15)3-6-13-7-5-11-8-13/h5,7-9,12H,2-4,6H2,1H3,(H,14,15)

InChI Key

LHKHTDRKZGIMPM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=CN=C1)C(=O)O

Origin of Product

United States

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